

Spectroscopic Profile of 5-Chloroisatin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloroisatin** (5-Chloro-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Chloroisatin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.12	S	-	NH (lactam)
7.55-7.61	t	-	H-2
6.91-6.95	d	7.6	H-3



s = singlet, d = doublet, t = triplet

Note: The 1 H NMR data for N-alkylated derivatives of **5-Chloroisatin** show shifts in the aromatic region, confirming the influence of the substituent on the electronic environment of the indole ring. For example, in 1-allyl-5-chloroindoline-2,3-dione, the aromatic protons appear at δ 7.52-7.58 (m, 2H) and 6.89 (d, J=9Hz).[1]

¹³C NMR

While specific experimental ¹³C NMR data for the parent **5-Chloroisatin** is not readily available in the searched literature, data for its derivatives provide valuable insights. For instance, the carbonyl carbons in N-alkylated derivatives typically resonate around 182 ppm and 157 ppm.[2] The aromatic carbons appear in the range of 111-149 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloroisatin** is characterized by the following absorption bands:

Wavenumber (cm ⁻¹)	Functional Group
3189	N-H stretch (amide)
3106	C-H stretch (aromatic)
1726	C=O stretch (keto)
1614	C=O stretch (lactam)
1460	C-C stretch (aromatic)

The presence of a band at 1599 cm⁻¹ in the spectrum of **5-Chloroisatin**-3-hydrazone, which is absent in **5-Chloroisatin**, confirms the formation of the C=N bond in the derivative.[3]

Mass Spectrometry (MS)

The mass spectrum of **5-Chloroisatin** shows a characteristic fragmentation pattern.



m/z	Relative Intensity (%)	Assignment
181/183	48	[M]+/[M+2]+
153/155	100	[M-CO] ⁺
125/127	34	[M-CO-CO] ⁺
110/112	7	
98/100	15	_
90	16	_
75	10	_
63	38	_

The molecular ion peak is observed at m/z 181, with the isotopic peak at m/z 183 confirming the presence of a chlorine atom.[4] The base peak at m/z 153 corresponds to the loss of a carbonyl group.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg of **5-Chloroisatin** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy



Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid **5-Chloroisatin** sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

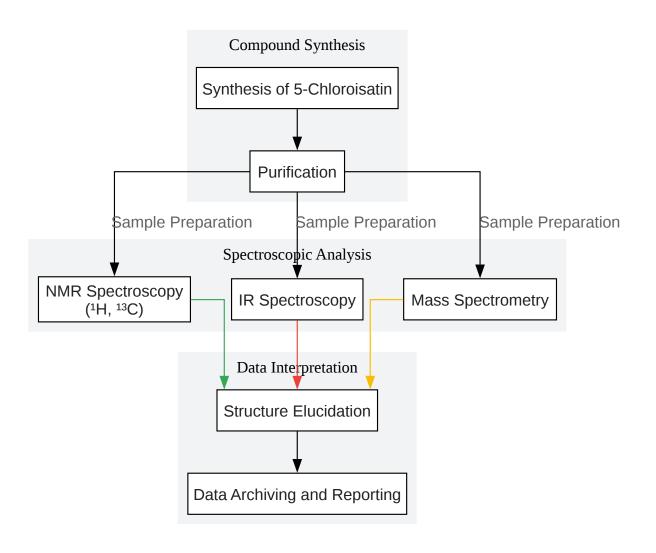
Sample Introduction and Ionization: The **5-Chloroisatin** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method where the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Chloroisatin**.





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